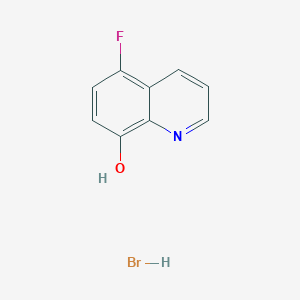
5-Fluoroquinolin-8-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroquinolin-8-ol hydrobromide is a chemical compound with the formula C9H7BrFNO. It is used for pharmaceutical testing . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoroquinolin-8-ol hydrobromide is1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H . This indicates the presence of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule. Physical And Chemical Properties Analysis
5-Fluoroquinolin-8-ol hydrobromide is a powder at room temperature. It has a molecular weight of 244.06 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
5-Fluoroquinolin-8-ol hydrobromide and its derivatives exhibit intriguing photophysical properties. The synthesis of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, for example, resulted in compounds that showed strong fluorescence emission, indicating potential applications in fluorescence-based technologies. The quantum yield of these compounds was enhanced compared to the parent tris(8-hydroxyquinolinato)aluminum(III) complex. Detailed electronic structures and photophysical properties were investigated, revealing significant contributions of aryl substituents to the frontier molecular orbitals (FMOs) (Suliman, Al-Nafai, & Al-Busafi, 2014).
Sensing and Detection Applications
8-Hydroxyquinoline derivatives and their metallic complexes show promise in sensing and detection applications due to their fluorescence properties. Specific derivatives exhibited a shift in luminescence wavelength and prolonged fluorescence lifetime, indicating potential for use in fluorescent sensors and organic light-emitting diodes (OLEDs). The fluorescence properties were thoroughly studied, highlighting their significance in various sensing applications (Ouyang, Zeng, & Xie, 2007).
Corrosion Monitoring and Protection
8-Hydroxyquinoline and its derivatives have been explored for corrosion monitoring and protection. For instance, 8-Hydroxyquinoline was utilized as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection. The incorporation of 8-Hydroxyquinoline in coatings demonstrated potential for in situ corrosion detection at early stages, which is critical in preventing severe damages to metal surfaces. This application benefits from the compound's ability to indicate the presence of Fe2+/Fe3+ ions produced during the corrosion process (Roshan, Dariani, & Mokhtari, 2018).
Fluorescent Probes and Bioimaging
Derivatives of 8-Hydroxyquinoline have been developed as fluorescent probes for selective detection of ions like Mg2+. These probes offer dual fluorescence response modes for highly selective detection, making them useful in various applications including bioimaging and environmental monitoring. The design of such probes leverages the intrinsic properties of 8-Hydroxyquinoline, offering sensitivity and selectivity in detection (Fu et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
5-fluoroquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSWBKIESQHYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinolin-8-ol hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)
![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)
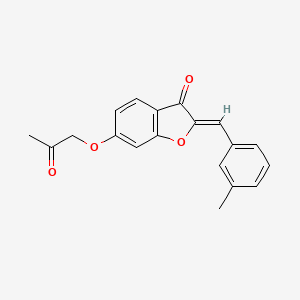
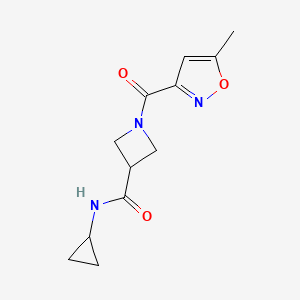
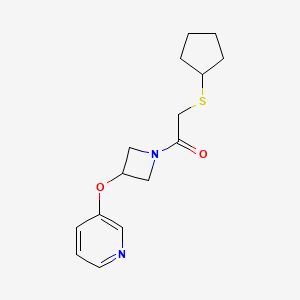
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2439993.png)
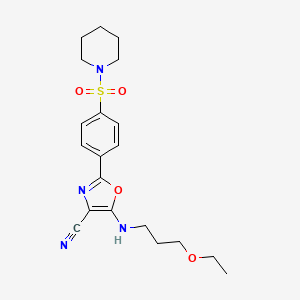
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)



![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)